molecular formula C10H16N2O2 B2774631 N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide CAS No. 1251321-25-1

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide

Cat. No.: B2774631
CAS No.: 1251321-25-1
M. Wt: 196.25
InChI Key: KLULENDAXWOIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis of Heterocycles Recent studies have highlighted the utility of N,N-dimethyl analogues, such as N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide, as building blocks for synthesizing a wide array of heterocyclic compounds. These compounds have been instrumental in developing biologically active heterocyclic compounds, showing promise for biomedical applications. The chemical reactivity of N,N-dimethyl enaminones, a category to which this compound belongs, allows for the creation of diverse acyclic, carbocyclic, and heterocyclic derivatives, making them valuable in drug discovery and development (Gaber et al., 2017).

Antituberculosis Activity Another significant application of related chemical structures involves the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, which have shown potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. The ability to synthesize these compounds efficiently opens new avenues for treating tuberculosis, especially drug-resistant forms, showcasing the potential of this compound analogues in developing new antituberculosis drugs (Moraski et al., 2011).

Peptide Synthesis The utility of this compound derivatives in peptide synthesis has also been explored. Techniques like the mixed anhydride method, which do not require protecting the side-chain hydroxyl functions, benefit from the stability and reactivity of these compounds. Such approaches are critical in synthesizing peptides with hydroxyamino acids, further broadening the scope of peptide-based therapeutics and research tools (Ueki & Inazu, 1982).

Catalysis in Organic Synthesis In the realm of organic synthesis, the introduction of this compound analogues facilitates innovative catalytic processes. For example, their use in the stereospecific polymerization of N,N-dialkylacrylamides demonstrates their versatility as catalysts, enabling the production of polymers with specific configurations. This application is crucial for developing materials with unique properties, underscoring the compound's role in advancing polymer science (Kobayashi et al., 1999).

Bio-based Polymers Furthermore, derivatives of this compound contribute to the synthesis of bio-based, amorphous polyamides with tunable thermal properties. By deriving monomers from renewable resources, such as vegetable oils and sugars, and manipulating molecular structures to achieve desired properties, researchers can create sustainable and versatile polymeric materials. These developments are particularly relevant for applications in coatings, composites, and soft-touch surfaces, illustrating the compound's contribution to green chemistry and material science (van Velthoven et al., 2015).

Properties

IUPAC Name

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-9(13)12-7-5-6-8(12)10(14)11(2)3/h4,8H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULENDAXWOIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.